6-Fulvestrant
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Overview
Description
6-Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is an estrogen receptor antagonist with no agonist effects, which works by down-regulating and degrading the estrogen receptor .
Preparation Methods
The preparation of 6-Fulvestrant involves several synthetic routes and reaction conditions. One method involves the chromatographic separation using ACQUITY UPLC and a BEH Shield RP18 column with a prepared mobile phase consisting of water, acetonitrile, and methanol . Another method involves the quantitative estimation of Fulvestrant injection composition and impurities profile by capillary gas chromatography and high-performance liquid chromatography . Industrial production methods often involve the formulation of the drug as an oily matrix, administered as a long-acting intramuscular injection .
Chemical Reactions Analysis
6-Fulvestrant undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include orthophosphoric acid, acetonitrile, and methanol . Major products formed from these reactions include degradation impurities that are resolved using stability-indicating methods .
Scientific Research Applications
6-Fulvestrant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a treatment for hormone receptor-positive metastatic breast cancer, either as a monotherapy or in combination with other antineoplastic agents . It has also been used in combination with cyclin-dependent kinase inhibitors and phosphatidylinositol 3-kinase inhibitors for the treatment of metastatic breast cancer . Additionally, it has been studied for its efficacy in preclinical models of breast cancer .
Mechanism of Action
6-Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells. It achieves its anti-estrogen effects through two separate mechanisms: binding to the receptors and down-regulating them so that estrogen is no longer able to bind to these receptors . This leads to the degradation of the estrogen receptor and inhibition of estrogen signaling through the receptor .
Comparison with Similar Compounds
6-Fulvestrant is often compared with other endocrine treatments such as anastrozole, tamoxifen, and exemestane. Studies have shown that it has similar efficacy to these compounds at lower doses but demonstrates improved progression-free survival at higher doses . Unlike other selective estrogen receptor modulators, this compound does not have any estrogen agonist effects, making it unique in its mode of action . Similar compounds include anastrozole, tamoxifen, and exemestane .
Properties
Molecular Formula |
C32H45F5O3S |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1 |
InChI Key |
NKMFFYOPQZINKX-IGFVOJFVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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